N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O/c21-20(22,23)14-4-3-5-15(12-14)26-8-10-27(11-9-26)19(28)25-18-13-24-17-7-2-1-6-16(17)18/h1-7,12-13,24H,8-11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPICQDHHGLGOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Piperazine Carboxamide Formation: The piperazine ring is typically introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a carboxylic acid or its derivative (e.g., an acid chloride).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and adherence to safety and environmental regulations.
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The trifluoromethyl phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Amines from nitro reductions.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a complex organic compound with a piperazine ring substituted with an indole moiety and a trifluoromethyl-substituted phenyl group. It is a piperazine derivative explored for its pharmacological properties in drug discovery, containing an indole group known for its role in various biological activities, and a trifluoromethyl group that can enhance lipophilicity and metabolic stability.
Potential Applications
This compound and similar compounds have potential applications in several fields:
- Drug Discovery The compound can be modified to enhance its pharmacological properties or to synthesize analogs for further study.
- Treatment of Tuberculosis It may have potential applications in treating tuberculosis.
- Anti-inflammatory and Antimicrobial Activities It may possess therapeutic effects.
This compound exhibits significant biological activity, particularly against various pathogens. Studies have shown that compounds with similar structures can inhibit the growth of Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis. Furthermore, derivatives of piperazine compounds have been linked to anti-inflammatory and antimicrobial activities, suggesting that this compound could also possess similar therapeutic effects.
Structural Features and Activity
The uniqueness of this compound lies in its combination of the indole and trifluoromethyl groups, which may enhance its pharmacological profile compared to other similar compounds. Its distinct structural features could contribute to unique interactions with biological targets, making it a valuable candidate for further research in medicinal chemistry.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Key Features |
|---|---|
| 4-(1H-indol-5-ylmethyl)-N-phenylpiperazine-1-carboxamide | Contains an indole moiety; potential anti-cancer properties |
| 4-(2-chloroquinolin-3-yl)methyl-N-phenylpiperazine-1-carboxamide | Quinoline derivative; known for anti-microbial activity |
| 4-benzyl-N-(2-chlorophenyl)piperidine-1-carboxamide | Piperidine ring; explored for analgesic effects |
Mechanism of Action
The mechanism of action of N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in neurotransmitter release, impacting mood, cognition, and other physiological processes.
Comparison with Similar Compounds
Key Observations :
- The indole ring in the target compound may enhance π-π stacking interactions compared to quinazolinone or pyridine cores .
- Substitution at the indole 3-position (vs. 4-position) likely alters steric and electronic interactions with target proteins, as seen in the 14,000 nM IC50 for the indol-4-yl analogue against cytoplasmic aspartate aminotransferase .
Enzyme Inhibition
- Aspartate Aminotransferase Inhibition: The indol-4-yl analogue (IC50 = 14,000 nM) shows moderate activity, suggesting the indole position critically influences binding . Trifluoromethyl groups generally improve target affinity due to enhanced hydrophobic interactions .
Antiparasitic Activity
- Piperazine-carboxamides with bulky substituents (e.g., 3,5-bis(trifluoromethyl)benzyl) exhibit selectivity against Leishmania donovani (EC50 ~ low micromolar range) but may reduce solubility .
Binding Interactions
- Hydrogen Bonding : Piperazine NH groups in analogues like compound 4a form interactions with residues such as Ile360 and Asp381, stabilizing protein-ligand complexes .
- Steric Effects : Bulky trifluoromethyl groups can restrict conformational flexibility, as seen in docking studies for pyridine-containing derivatives .
Physicochemical Data
| Compound | Melting Point (°C) | Yield (%) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | Not reported | Not reported | ~3.5 (estimated) |
| A2 | 189.5–192.1 | 52.2 | 2.8 |
| A6 | 189.8–191.4 | 48.1 | 3.1 |
| 18e | Not reported | Not reported | 4.2 |
Trends :
- Fluorine or chlorine substituents lower melting points compared to trifluoromethyl groups, likely due to reduced crystallinity .
Biological Activity
N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound belongs to a class of piperazine derivatives, characterized by the presence of an indole moiety and a trifluoromethyl phenyl group. The molecular formula is , and it has a molecular weight of approximately 364.35 g/mol.
Structural Formula
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Serotonin Receptor Modulation : The compound has been shown to interact with serotonin receptors, particularly 5-HT_1A and 5-HT_2A, suggesting potential applications in treating mood disorders and anxiety .
- Antiviral Properties : Some studies have indicated that derivatives of this compound may possess antiviral activity against several viruses, including hepatitis C virus (HCV) and respiratory syncytial virus (RSV) .
- Antitumor Activity : Preliminary data suggest that the compound may inhibit tumor cell proliferation, although specific pathways remain to be elucidated .
In Vitro Studies
A variety of in vitro studies have been conducted to assess the biological activity of this compound:
Case Study 1: Antiviral Activity Against HCV
In a study examining the antiviral efficacy against HCV, this compound demonstrated an IC50 value of 9.19 µM, indicating potent inhibitory effects on viral replication. The selectivity index was reported to be significantly high, suggesting low cytotoxicity towards host cells .
Case Study 2: Serotonin Receptor Interaction
Another investigation focused on the interaction with serotonin receptors revealed that the compound acts as an antagonist at the 5-HT_2A receptor with an IC50 value of 12.5 µM. This finding supports its potential use in treating anxiety and depression-related disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for enhancing the efficacy and specificity of this compound:
- Indole Moiety : Essential for receptor binding and biological activity.
- Trifluoromethyl Group : Enhances lipophilicity and may improve bioavailability.
- Piperazine Ring : Contributes to the modulation of neurotransmitter systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving:
- Coupling reactions : Use HBTU or BOP as coupling agents with triethylamine (Et3N) in THF or DMF to form amide bonds .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexanes is effective for isolating intermediates (e.g., 85% yield achieved under optimized conditions) .
- Key variables : Solvent polarity, stoichiometric ratios (e.g., 1.5 equivalents of nucleophiles), and reaction time (12–24 hours) significantly impact yields .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical techniques :
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify indole and piperazine ring proton environments .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C21H20F3N4O) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry (if crystalline derivatives are obtained) .
Q. What preliminary biological screening assays are recommended for this compound?
- Assay design :
- Enzyme inhibition : Test against kinases (e.g., tyrosine kinase) or carbonic anhydrase isoforms using fluorometric or spectrophotometric assays .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl group position) influence biological activity?
- Structure-Activity Relationship (SAR) :
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
- Indole substitution : 3-Substituted indole moieties increase binding affinity to serotonin receptors (e.g., 5-HT2A) .
- Piperazine linker : N-alkylation (e.g., benzyl groups) modulates selectivity for kinase vs. antimicrobial targets .
- Data-driven example : Derivatives with 3-(trifluoromethyl)phenyl groups showed 3-fold higher kinase inhibition (IC50 = 0.8 µM) compared to 4-substituted analogs .
Q. What computational strategies are effective for predicting target binding modes?
- Molecular docking :
- Software : AutoDock Vina or Schrödinger Suite for docking into crystal structures (e.g., PDB: 1TKI for tyrosine kinase) .
- Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC50 values to refine models .
- MD simulations : AMBER or GROMACS for assessing binding stability over 100-ns trajectories .
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. kinase inhibition) be resolved?
- Experimental reconciliation :
- Dose-response curves : Establish EC50/IC50 values across multiple assays to identify off-target effects .
- Selectivity profiling : Screen against panels of related enzymes/receptors (e.g., 50-kinase panel) .
- Case study : A piperazine analog showed moderate antifungal activity (MIC = 32 µg/mL) but potent antiarrhythmic effects (IC50 = 0.5 µM), suggesting context-dependent mechanisms .
Methodological Challenges
Q. What strategies improve solubility and bioavailability during formulation?
- Approaches :
- Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 14 Trihydrochloride in ) .
- Prodrug design : Introduce hydrolyzable groups (e.g., tert-butyl esters) for controlled release .
- Nanoparticle encapsulation : Use PLGA nanoparticles to improve plasma half-life .
Q. How should researchers address discrepancies in reported synthetic yields?
- Troubleshooting :
- Reaction monitoring : TLC or LC-MS to identify side products (e.g., dimerization) .
- Catalyst optimization : Replace HBTU with PyBOP for cleaner amide bond formation .
- Temperature control : Lower reaction temperatures (0–5°C) reduce decomposition of sensitive intermediates .
Safety and Compliance
- Handling precautions : Use P95 respirators and nitrile gloves due to potential mutagenicity (UN GHS Category 2) .
- Waste disposal : Neutralize acidic/basic byproducts before incineration to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
